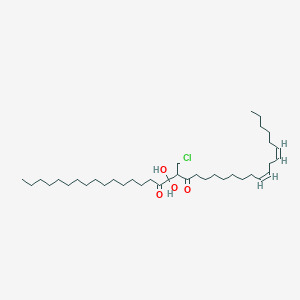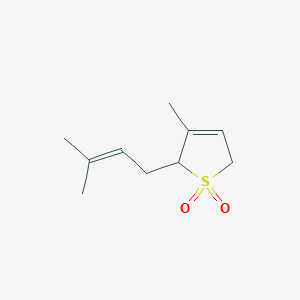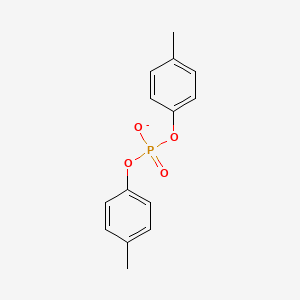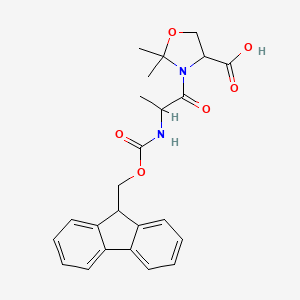
1-Palmitoyl-2-linoleoyl-3-chloropropanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Palmitoyl-2-linoleoyl-3-chloropropanediol is a synthetic ester compound categorized under 3-chloropropanediols. It is known for its unique structure, which includes a palmitoyl group, a linoleoyl group, and a chloropropanediol moiety. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-linoleoyl-3-chloropropanediol can be synthesized through esterification reactions involving palmitic acid, linoleic acid, and chloropropanediol. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Palmitoyl-2-linoleoyl-3-chloropropanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The chlorine atom in the chloropropanediol moiety can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under mild conditions.
Major Products:
Oxidation: Palmitic acid and linoleic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Palmitoyl-2-linoleoyl-3-chloropropanediol has several research applications:
Chemistry: Used as a model compound to study esterification and substitution reactions.
Biology: Investigated for its effects on cellular processes and membrane dynamics.
Medicine: Explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of specialized lipids and surfactants
Mécanisme D'action
The mechanism of action of 1-palmitoyl-2-linoleoyl-3-chloropropanediol involves its interaction with cellular membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. The chloropropanediol moiety may also interact with specific molecular targets, modulating their activity .
Comparaison Avec Des Composés Similaires
- 1-Palmitoyl-2-oleoyl-3-chloropropanediol
- 1-Palmitoyl-3-chloropropanediol
- 1,2-Bis-palmitoyl-3-chloropropanediol
Comparison: 1-Palmitoyl-2-linoleoyl-3-chloropropanediol is unique due to the presence of both palmitoyl and linoleoyl groups, which confer distinct physicochemical properties. Compared to similar compounds, it exhibits different reactivity and biological activity, making it valuable for specific research applications .
Propriétés
Formule moléculaire |
C37H67ClO4 |
|---|---|
Poids moléculaire |
611.4 g/mol |
Nom IUPAC |
(27Z,30Z)-18-(chloromethyl)-17,17-dihydroxyhexatriaconta-27,30-diene-16,19-dione |
InChI |
InChI=1S/C37H67ClO4/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-35(39)34(33-38)37(41,42)36(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h11,13,17-18,34,41-42H,3-10,12,14-16,19-33H2,1-2H3/b13-11-,18-17- |
Clé InChI |
RKODLAQXWBZYNH-BCTRXSSUSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCC/C=C\C/C=C\CCCCC)(O)O |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCCC=CCC=CCCCCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(1S,2R,3R,4R,5S,6S,7S,8R,9S,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B13402776.png)


![5-[3-[4-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B13402795.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonitrile](/img/structure/B13402808.png)

![(1R,3aR,7aR)-1-[(1R)-1,5-Dimethyl-5-[(triethylsilyl)oxy]hexyl]octahydro-7a-methyl-4H-inden-4-one](/img/structure/B13402831.png)
![1-[(1R)-1-(4-chlorophenyl)-1-phenylethyl]piperazine](/img/structure/B13402848.png)
